molecular formula C13H14BrN3O2 B2900651 Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate CAS No. 2287271-10-5

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate

Cat. No.: B2900651
CAS No.: 2287271-10-5
M. Wt: 324.178
InChI Key: RSWBVMKYVWONFY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate typically involves the reaction of 4-bromo-3-pyridin-2-ylpyrazole with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Oxidation: Oxidized forms of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the pyrazole or pyridine rings.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to alter biological pathways. The exact mechanism would vary based on the structure of the final pharmaceutical agent derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-3-pyridin-2-ylpyrazole-1-carboxylate
  • Tert-butyl 4-fluoro-3-pyridin-2-ylpyrazole-1-carboxylate
  • Tert-butyl 4-iodo-3-pyridin-2-ylpyrazole-1-carboxylate

Uniqueness

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-9(14)11(16-17)10-6-4-5-7-15-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBVMKYVWONFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=N1)C2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287271-10-5
Record name tert-butyl 4-bromo-3-(pyridin-2-yl)-1H-pyrazole-1-carboxylate
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